molecular formula C12H11N3S B3038646 5,7-dimethyl-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidine CAS No. 882271-11-6

5,7-dimethyl-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidine

Cat. No.: B3038646
CAS No.: 882271-11-6
M. Wt: 229.3 g/mol
InChI Key: TVRUBLXJWVITRW-UHFFFAOYSA-N
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Description

5,7-Dimethyl-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that features a fused ring system combining pyrazole and pyrimidine rings with a thiophene substituent.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

5,7-Dimethyl-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyrimidines, which can be further functionalized to enhance their biological activity or material properties .

Scientific Research Applications

5,7-Dimethyl-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 3,6-Dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine
  • 5-Amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7(4H)-one
  • Pyrazolo[3,4-d]pyrimidine derivatives

Uniqueness

5,7-Dimethyl-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidine stands out due to its unique thiophene substituent, which imparts distinct electronic and steric properties. This makes it particularly effective in certain biological applications, such as kinase inhibition, where the thiophene ring can enhance binding affinity and selectivity .

Properties

IUPAC Name

5,7-dimethyl-2-thiophen-2-ylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3S/c1-8-6-9(2)15-12(13-8)7-10(14-15)11-4-3-5-16-11/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVRUBLXJWVITRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=CC(=NN12)C3=CC=CS3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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